molecular formula C22H20N2O6 B13434141 2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)

2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)

Cat. No.: B13434141
M. Wt: 408.4 g/mol
InChI Key: IBLQALNWMDNRJB-UHFFFAOYSA-N
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Description

2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) is a complex organic compound with the molecular formula C22H20N2O6 and a molecular weight of 408.4 g/mol. This compound is an intermediate in the preparation of tetrahydrofuran derivatives and is characterized by its white solid appearance.

Preparation Methods

The synthesis of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under reflux conditions in toluene solvent . The reaction is carried out for 24 hours, followed by purification to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like DMSO. .

Scientific Research Applications

2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and tetrahydrofuran derivatives.

    Biology: Investigated for its potential biological activities, including interactions with dopamine receptors.

    Medicine: Explored for its potential use in developing antiepileptic and antipsychotic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating a role in Alzheimer’s disease treatment .

Comparison with Similar Compounds

2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) can be compared with other isoindoline-1,3-dione derivatives:

    2,2’-[dithiobis(hexane-1,6-diyl)]bis[1H-isoindole-1,3(2H)-dione]: Similar structure but contains sulfur atoms, leading to different chemical properties.

    N-isoindoline-1,3-dione: A simpler compound with fewer functional groups, used in various organic syntheses.

The uniqueness of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[6-(1,3-dioxoisoindol-2-yl)-2,5-dihydroxyhexyl]isoindole-1,3-dione

InChI

InChI=1S/C22H20N2O6/c25-13(11-23-19(27)15-5-1-2-6-16(15)20(23)28)9-10-14(26)12-24-21(29)17-7-3-4-8-18(17)22(24)30/h1-8,13-14,25-26H,9-12H2

InChI Key

IBLQALNWMDNRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCC(CN3C(=O)C4=CC=CC=C4C3=O)O)O

Origin of Product

United States

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